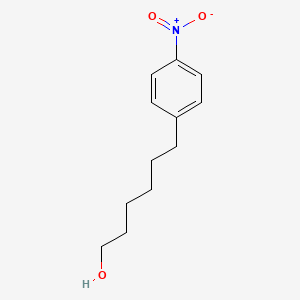

6-(4-Nitrophenyl)hexanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

6-(4-nitrophenyl)hexan-1-ol |

InChI |

InChI=1S/C12H17NO3/c14-10-4-2-1-3-5-11-6-8-12(9-7-11)13(15)16/h6-9,14H,1-5,10H2 |

InChI Key |

VMUBBMZOQRPEES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCO)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 6 4 Nitrophenyl Hexanol and Its Key Precursors

Strategies for Carbon-Carbon Bond Formation Leading to the Hexyl Chain Framework

The construction of the six-carbon aliphatic chain is a critical step in the synthesis of 6-(4-nitrophenyl)hexanol. This can be achieved through various methods, including the use of difunctional C6 synthons or the coupling of smaller fragments.

Approaches for Constructing the 1,6-Diol or Related Aliphatic Linkage

A common strategy involves the use of pre-formed six-carbon chains, such as 1,6-hexanediol or its derivatives. 1,6-Hexanediol is a readily available industrial chemical, often produced through the catalytic hydrogenation of adipic acid or its esters. google.com This process typically employs catalysts containing cobalt, copper, or manganese under high temperature and pressure, in the range of 170-240 °C and 15.0-30.0 MPa, respectively. google.com

Recent advancements in catalysis have focused on improving the efficiency and sustainability of this transformation. For instance, amorphous RuCoP ultrafine nanoparticles supported on carbon have shown high selectivity and yield for the hydrogenation of adipic acid to 1,6-hexanediol. nih.gov Another approach utilizes atomically dispersed nickel on silica (B1680970) as a catalyst, achieving a high yield of approximately 94% under optimized conditions. shokubai.org

The following table summarizes the catalytic performance in the hydrogenation of adipic acid to 1,6-hexanediol.

| Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion of Adipic Acid (%) | Yield of 1,6-Hexanediol (%) |

| RuCoP/C | 220 | 65 | - | - | 64 |

| Atomically dispersed Ni/SiO₂ | 220 | 50 | 12 | 100 | ~94 |

Alternatively, the hexyl chain can be constructed through the reaction of a Grignard reagent with an appropriate electrophile. For example, the reaction of a pentyl Grignard reagent with formaldehyde would yield 1-hexanol after an acidic workup. study.com

Coupling Reactions Involving Substituted Phenyl Reagents

To form the aryl-alkyl bond, cross-coupling reactions are widely employed. These methods typically involve the reaction of an organometallic reagent with an organic halide in the presence of a transition metal catalyst.

One such method is the Grignard reaction, where a phenylmagnesium halide can react with a 6-halo-1-hexanol derivative. For instance, the reaction of phenylmagnesium bromide with 2-hexanone results in the formation of 2-phenyl-2-hexanol. study.comvedantu.comdoubtnut.com

Introduction and Functionalization of the 4-Nitrophenyl Moiety

The introduction of the 4-nitrophenyl group can be accomplished either by direct nitration of a pre-existing phenyl-alkyl compound or by coupling a nitro-substituted aromatic precursor.

Direct Nitration Pathways in Aryl-Alkyl Systems

The direct nitration of an aromatic ring involves the use of a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. libretexts.orgchemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene (B151609) ring.

In the case of alkylbenzenes, the alkyl group is an ortho-, para-directing activator. acs.org Therefore, the nitration of a compound like 6-phenylhexanol would be expected to yield a mixture of 6-(2-nitrophenyl)hexanol and this compound. The reaction conditions, such as temperature and reaction time, can be controlled to optimize the yield of the desired para-isomer. For instance, the nitration of methylbenzene is typically carried out at a lower temperature (30°C) than that of benzene (50°C) to prevent multiple nitrations. libretexts.orgchemguide.co.uk

The following table shows the typical isomer distribution for the nitration of toluene.

| Isomer | Percentage (%) |

| 2-nitrotoluene | ~58.5 |

| 3-nitrotoluene | ~4.5 |

| 4-nitrotoluene | ~37.0 |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution provides an alternative route to introduce the nitrophenyl group. This reaction is particularly effective when the aromatic ring is substituted with strong electron-withdrawing groups, such as a nitro group, which activate the ring towards nucleophilic attack.

In this strategy, a nucleophile, such as the alkoxide of 1,6-hexanediol, can displace a leaving group, typically a halide, from a nitro-substituted benzene ring. 1-Fluoro-4-nitrobenzene is a common substrate for SNAr reactions due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon to which it is attached and acts as a good leaving group. researchgate.net The reaction is typically carried out in the presence of a base to generate the nucleophilic alkoxide.

Cross-Coupling Methodologies for Aryl-Alkyl Linkages

Modern cross-coupling reactions offer powerful and versatile methods for the formation of carbon-carbon bonds between aryl and alkyl fragments. The Suzuki-Miyaura coupling, for example, involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com To synthesize this compound via this method, one could couple 4-nitrophenylboronic acid with a 6-halo-1-hexanol derivative. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields.

The following table provides a general overview of the components in a Suzuki-Miyaura coupling reaction.

| Component | Example |

| Aryl Halide | 1-bromo-4-nitrobenzene |

| Organoboron Reagent | 6-hydroxyhexylboronic acid |

| Palladium Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, Water |

Another powerful cross-coupling method is the Kumada coupling, which utilizes a Grignard reagent and an organic halide with a nickel or palladium catalyst.

A direct synthesis of this compound has been reported starting from 6-(4-nitrophenyl)hexanoic acid. The carboxylic acid is reduced using a borane-dimethyl sulfide (B99878) complex in tetrahydrofuran (B95107) to yield the desired alcohol as a yellow oil. researchgate.net

Chemoselective Reduction of Carboxylic Acid Derivatives to the Terminal Alcohol

A critical step in the synthesis of this compound is the reduction of the carboxylic acid group of a precursor, such as 6-(4-nitrophenyl)hexanoic acid, without affecting the chemically sensitive nitro group. The nitro group is susceptible to reduction under various conditions, which can lead to the formation of undesired byproducts like 6-(4-aminophenyl)hexanol. Therefore, achieving high chemoselectivity is paramount.

Borane-Mediated Reductions

Borane reagents, particularly borane-tetrahydrofuran complex (BH₃·THF), are highly effective for the selective reduction of carboxylic acids to primary alcohols. youtube.comnih.gov This selectivity stems from the electrophilic nature of borane, which preferentially attacks the electron-rich carbonyl oxygen of the carboxylic acid. This method is advantageous as it typically leaves other reducible functional groups, such as esters and, crucially, nitro groups, intact. masterorganicchemistry.com

The reduction of a carboxylic acid with borane proceeds through the formation of a triacyloxyborane intermediate, which is subsequently reduced to the primary alcohol upon workup. The reaction is generally carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature. For aromatic acids containing electron-withdrawing groups, the reaction proceeds efficiently. For instance, the reduction of 4-nitrophenylacetic acid, a structurally related compound, to 2-(4-nitrophenyl)ethanol has been reported with an 80% yield, demonstrating the compatibility of this method with the nitro moiety. acs.org

| Precursor | Reagent | Solvent | Temperature | Yield of Alcohol | Nitro Group Reduction |

|---|---|---|---|---|---|

| 4-Nitrophenylacetic Acid | BH₃·THF / NH₃BH₃-TiCl₄ | THF / DCE | Room Temperature | 80% | None Observed |

Alternative Reductive Methodologies (e.g., Hydride Reductions)

Powerful nucleophilic hydride reagents, such as lithium aluminum hydride (LiAlH₄), are well-known for their ability to reduce a wide range of functional groups, including carboxylic acids and their ester derivatives, to alcohols. masterorganicchemistry.comadichemistry.com However, the high reactivity of LiAlH₄ presents a significant challenge for the synthesis of this compound. LiAlH₄ is strong enough to reduce the aromatic nitro group to an amino group, leading to a loss of chemoselectivity. adichemistry.com

When an ester precursor like ethyl 6-(4-nitrophenyl)hexanoate is treated with LiAlH₄, the reaction typically yields a mixture of products. The primary reaction is the reduction of the ester to the desired this compound. Concurrently, the nitro group can be reduced to an amine, yielding 6-(4-aminophenyl)hexanol. The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or THF. Due to this lack of selectivity, LiAlH₄ is generally considered unsuitable for this specific transformation where the nitro group must be preserved.

| Precursor | Reagent | Solvent | Temperature | Primary Product | Major Byproduct |

|---|---|---|---|---|---|

| Ethyl 6-(4-nitrophenyl)hexanoate (Hypothetical) | LiAlH₄ | Anhydrous Diethyl Ether | 0 °C to Room Temp. | This compound | 6-(4-Aminophenyl)hexanol |

Convergent and Divergent Synthetic Pathways to this compound

A divergent synthesis , conversely, begins with a common intermediate that is subsequently modified to create a variety of related structures. This strategy is valuable for creating libraries of analogues for structure-activity relationship studies. A potential divergent pathway to this compound could start from a functionalized 6-phenylhexanol derivative. For example, one could synthesize 6-phenylhexan-1-ol, which could then undergo nitration to introduce the nitro group at the para position of the phenyl ring. The same 6-phenylhexan-1-ol precursor could also be used to synthesize other derivatives with different substituents on the aromatic ring, demonstrating the divergent nature of the synthesis.

Chemical Reactivity and Derivatization Pathways of 6 4 Nitrophenyl Hexanol

Transformations of the Nitro Group

The electron-withdrawing nitro group is a versatile handle for chemical modification, enabling reductions to various nitrogen-containing functionalities and activating the aromatic ring towards nucleophilic attack.

Catalytic Hydrogenation to Amino Derivatives

The most common transformation of the aromatic nitro group is its reduction to a primary amine. Catalytic hydrogenation is a highly efficient method for this conversion, yielding 6-(4-aminophenyl)hexanol. This reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. wikipedia.org The process is generally clean and produces high yields.

Commonly employed catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate under a pressurized atmosphere of hydrogen. The selection of catalyst and reaction conditions can be optimized to ensure complete reduction of the nitro group without affecting the primary alcohol functionality. For instance, chemoselective reduction of nitro groups in the presence of other reducible functionalities can be achieved with specialized catalysts, such as sulfided platinum catalysts, which minimize side reactions like hydrodehalogenation if other sensitive groups were present. nih.gov

Table 1: Catalysts for Hydrogenation of Aromatic Nitro Groups

| Catalyst | Typical Conditions | Advantages |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1-50 atm), RT-80°C, Ethanol/Methanol | High activity, cost-effective, easily removed by filtration. |

| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), RT, Acetic Acid/Ethanol | Highly effective, operates at low pressure. |

| Raney Nickel | H₂ (1-50 atm), RT-100°C, Ethanol | Very active, cost-effective for industrial scale. wikipedia.org |

Other Reductive Pathways (e.g., to Hydroxylamino, Azoxy, Azo functionalities)

The reduction of the nitro group can be controlled to yield intermediate functionalities between the nitro and amino stages, such as hydroxylamino, azoxy, and azo groups. The final product is highly dependent on the choice of reducing agent and reaction conditions. wikipedia.org

The reduction pathway is understood to proceed in steps, via nitroso and hydroxylamine intermediates. researchgate.net Condensation of these intermediates can lead to the formation of dimeric species. For example, the condensation of a nitrosoarene and a hydroxylamine yields an azoxy compound, which can be further reduced to an azo compound and then a hydrazo compound.

Hydroxylamino Derivatives : The partial reduction to a hydroxylamine, yielding 6-(4-hydroxylaminophenyl)hexanol, can be achieved using specific reagents. Methods include catalytic reduction with rhodium on carbon with hydrazine at room temperature or using zinc metal in an aqueous ammonium chloride solution. wikipedia.org Heterogeneous catalysts like Ag/TiO₂ have also been shown to selectively reduce nitroarenes to N-aryl hydroxylamines in the presence of ammonia-borane (NH₃BH₃). nih.gov

Azo and Azoxy Derivatives : These compounds are formed by the condensation of reduction intermediates. Treatment of aromatic nitro compounds with metal hydrides, such as sodium borohydride (NaBH₄), can yield azo compounds. wikipedia.org Electrochemical methods also offer a high degree of control, where tuning the applied potential can selectively produce azoxy, azo, or amino aromatics. rsc.org

Table 2: Selective Reduction Products of Aromatic Nitro Compounds

| Target Functionality | Reagent/Method | Reference |

|---|---|---|

| Hydroxylamine | Zinc / NH₄Cl (aq) | wikipedia.org |

| Hydroxylamine | Ag/TiO₂ with NH₃BH₃ | nih.gov |

| Azo Compound | Metal Hydrides (e.g., NaBH₄) | wikipedia.org |

| Azoxy Compound | Electrochemical Reduction (controlled potential) | rsc.org |

Reactivity towards Nucleophilic Attack on the Nitro-Substituted Aromatic Ring

The presence of a strong electron-withdrawing group like the nitro group significantly reduces the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org This reaction is most effective when the nitro group is positioned ortho or para to a good leaving group (such as a halide). nih.gov In the case of 6-(4-nitrophenyl)hexanol, the nitro group at the para position strongly activates the ring for such substitutions.

The SNAr mechanism is a two-step addition-elimination process. nih.gov First, a nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized onto the oxygen atoms of the nitro group, which is a key stabilizing factor. youtube.com In the second step, the leaving group departs, restoring the aromaticity of the ring and resulting in the substituted product. youtube.com

While this compound itself does not have a leaving group for a typical SNAr reaction, its analogues containing, for example, a halogen at a position ortho to the alkyl chain would be highly reactive towards nucleophiles like alkoxides, amines, or thiolates. The activating effect of the para-nitro group is fundamental to the potential synthetic utility of this class of compounds in forming more complex aromatic structures.

Reactions Involving the Primary Alcohol Functionality

The terminal primary alcohol of the hexanol chain is a key site for derivatization through oxidation, esterification, and etherification reactions.

Oxidation Reactions (e.g., to Aldehydes, Carboxylic Acids)

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehydes : To stop the oxidation at the aldehyde stage, forming 6-(4-nitrophenyl)hexanal, milder oxidizing agents that can be used in non-aqueous (anhydrous) conditions are required. researchgate.net Pyridinium chlorochromate (PCC) is a classic reagent for this transformation, typically used in a solvent like dichloromethane (DCM). masterorganicchemistry.comorganicchemistrytutor.com The absence of water prevents the formation of a gem-diol hydrate, which would be susceptible to further oxidation. masterorganicchemistry.com

Oxidation to Carboxylic Acids : Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid, yielding 6-(4-nitrophenyl)hexanoic acid. Common reagents for this complete oxidation include chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones reagent), and potassium permanganate (KMnO₄). dergipark.org.tr

Table 3: Oxidation Products of this compound

| Oxidizing Agent | Product | Reaction Conditions |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 6-(4-Nitrophenyl)hexanal | Anhydrous CH₂Cl₂ |

| Chromic Acid (Jones Reagent) | 6-(4-Nitrophenyl)hexanoic acid | Acetone, H₂SO₄(aq) |

| Potassium Permanganate (KMnO₄) | 6-(4-Nitrophenyl)hexanoic acid | Basic solution, then acid workup |

Esterification and Etherification Reactions

Esterification : The primary alcohol can readily undergo esterification with carboxylic acids to form esters. The most common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org This is an equilibrium-controlled reaction. To drive the reaction toward the ester product, either the alcohol can be used in excess or water can be removed as it is formed. sciencemadness.orgcerritos.edu For example, reacting this compound with acetic acid would yield 6-(4-nitrophenyl)hexyl acetate.

Etherification : Ethers can be synthesized from the alcohol functionality, most commonly via the Williamson ether synthesis. masterorganicchemistry.combyjus.combyjus.comlibretexts.orgyoutube.comyoutube.comlibretexts.orgchemistrytalk.orgscienceinfo.comlumenlearning.com This SN2 reaction involves a two-step process. libretexts.org First, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.com This alkoxide then acts as a potent nucleophile, attacking a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to displace the halide and form the ether. byjus.com For instance, treatment of this compound with NaH followed by ethyl bromide would produce 1-ethoxy-6-(4-nitrophenyl)hexane. The reaction works best with primary alkyl halides to avoid competing elimination reactions. chemistrytalk.org

Table 4: Example Derivatization Reactions of the Alcohol Group

| Reaction Type | Reactant | Catalyst/Base | Product |

|---|---|---|---|

| Fischer Esterification | Acetic Acid | H₂SO₄ (catalytic) | 6-(4-Nitrophenyl)hexyl acetate |

| Williamson Ether Synthesis | 1. Sodium Hydride (NaH) 2. Ethyl Bromide | N/A | 1-Ethoxy-6-(4-nitrophenyl)hexane |

Formation of Activated Alcohol Derivatives (e.g., Sulfonates, Halides)

The primary alcohol group of this compound can be readily converted into more reactive leaving groups, such as sulfonates and halides, to facilitate subsequent nucleophilic substitution reactions.

Sulfonates: The formation of sulfonate esters, such as tosylates and mesylates, is a common strategy to activate the hydroxyl group. These derivatives are excellent substrates for SN2 reactions. The synthesis of the corresponding mesylate of a similar long-chain alcohol has been demonstrated in the context of the synthesis of Dabigatran Etexilate. masterorganicchemistry.comnih.gov While a specific procedure for this compound is not detailed, a general approach involves reacting the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine in an aprotic solvent.

Halides: Conversion of the alcohol to alkyl halides provides another route to functionalization. The reaction with phosphorus tribromide (PBr₃) is a standard method for synthesizing alkyl bromides from primary alcohols. masterorganicchemistry.comwikipedia.org This reaction typically proceeds with a high yield and avoids carbocation rearrangements. wikipedia.org For the synthesis of the corresponding chloride, thionyl chloride (SOCl₂) is a common reagent. masterorganicchemistry.com The reaction of alcohols with thionyl chloride is a well-established method for producing alkyl chlorides. sci-hub.se A related compound, 1-[4-[(6-bromohexyl)oxy]butyl]-4-nitrobenzene, has been synthesized, indicating the feasibility of introducing a bromine atom at the terminus of a hexyl chain attached to a nitrophenyl system. prepchem.com

| Derivative | Reagent | General Reaction Conditions |

|---|---|---|

| 6-(4-Nitrophenyl)hexyl mesylate | Methanesulfonyl chloride (MsCl) | Aprotic solvent (e.g., Dichloromethane), Base (e.g., Triethylamine), 0 °C to room temperature |

| 6-(4-Nitrophenyl)hexyl tosylate | p-Toluenesulfonyl chloride (TsCl) | Aprotic solvent (e.g., Pyridine), 0 °C to room temperature |

| 6-Bromo-1-(4-nitrophenyl)hexane | Phosphorus tribromide (PBr₃) | Aprotic solvent (e.g., Diethyl ether), 0 °C to room temperature |

| 6-Chloro-1-(4-nitrophenyl)hexane | Thionyl chloride (SOCl₂) | Aprotic solvent (e.g., Dichloromethane), often with a catalytic amount of DMF |

Modifications and Functionalization of the Hexyl Alkyl Chain

Beyond the terminal alcohol, the hexyl chain itself can be a site for chemical modification, although this presents greater challenges due to the unactivated C-H bonds.

Selective Functionalization at Non-Terminal Positions

Achieving selective functionalization at specific, non-terminal positions of the hexyl chain is challenging due to the similar reactivity of the methylene (B1212753) groups. However, certain strategies can be envisaged. Radical halogenation, for instance, could lead to a mixture of halogenated isomers, with the distribution depending on the relative stability of the resulting secondary radicals. More controlled methods might involve directed C-H activation, although this remains a complex area of research. Another theoretical approach could be the introduction of a directing group to guide functionalization to a specific carbon.

Cyclization Reactions Involving the Alkyl Chain and Aromatic Moiety

The structure of this compound and its derivatives offers the potential for intramolecular cyclization reactions to form new ring systems.

One plausible pathway is an intramolecular Friedel-Crafts reaction. youtube.comnih.govnih.gov For this to occur, the terminal hydroxyl group would first need to be converted into a suitable leaving group, such as a halide or sulfonate. The resulting electrophilic center at the end of the hexyl chain could then be attacked by the electron-rich (despite the nitro group's deactivating effect) aromatic ring, leading to a cyclized product. The nitro group, being a meta-director, would likely favor cyclization at the position meta to it. However, the strong deactivating nature of the nitro group makes Friedel-Crafts reactions challenging, often requiring harsh conditions. youtube.com

Another possibility involves the reduction of the nitro group to an amine, followed by an intramolecular Pictet-Spengler-type reaction. name-reaction.comwikipedia.orgjk-sci.com The Pictet-Spengler reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.com In this case, after reduction of the nitro group to an amino group, the terminal alcohol of the hexyl chain could be oxidized to an aldehyde. This would create the necessary functionalities within the same molecule for an intramolecular cyclization to occur, potentially leading to a fused heterocyclic system.

Multi-Component Reactions Incorporating this compound as a Substrate

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound could potentially serve as a substrate in several MCRs after suitable functional group transformations.

For instance, if the terminal alcohol is oxidized to an aldehyde, the resulting 6-(4-nitrophenyl)hexanal could be a component in the Ugi or Passerini reactions.

Ugi Reaction: This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.orgnih.gov The aldehyde derivative of this compound could be combined with other components to generate complex, peptidomimetic structures.

Passerini Reaction: This three-component reaction combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgbroadinstitute.org Again, the aldehyde derived from this compound would be a key starting material.

Spectroscopic and Structural Characterization of 6 4 Nitrophenyl Hexanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy reveals the different types of protons in a molecule and their relationships. For 6-(4-nitrophenyl)hexanol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the hexyl chain, and the hydroxyl proton.

The protons on the 4-nitrophenyl group typically appear as a pair of doublets in the downfield region of the spectrum, a characteristic AA'BB' system, due to the strong electron-withdrawing effect of the nitro group. The protons closer to the nitro group are more deshielded and thus resonate at a higher chemical shift.

The protons of the hexyl chain will appear in the upfield region. The methylene (B1212753) group attached to the aromatic ring will be the most downfield of the aliphatic protons, while the methylene group adjacent to the hydroxyl group will also be deshielded. The remaining methylene groups will resonate as complex multiplets in the middle of the aliphatic region. The hydroxyl proton will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to NO₂) | ~8.1-8.2 | Doublet |

| Aromatic (meta to NO₂) | ~7.4-7.5 | Doublet |

| -CH₂-Ar | ~2.7 | Triplet |

| -CH₂-OH | ~3.6 | Triplet |

| -CH₂-CH₂OH | ~1.6 | Multiplet |

| Internal -CH₂- groups | ~1.3-1.5 | Multiplet |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons will resonate in the downfield region (typically 110-160 ppm). The carbon atom bearing the nitro group and the carbon atom attached to the hexyl chain will have characteristic chemical shifts influenced by these substituents. The aliphatic carbons of the hexyl chain will appear in the upfield region (typically 10-70 ppm). The carbon attached to the hydroxyl group will be the most deshielded of the aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-NO₂ | ~147 |

| C-CH₂ (Aromatic) | ~153 |

| Aromatic CH (ortho to NO₂) | ~124 |

| Aromatic CH (meta to NO₂) | ~130 |

| -CH₂-Ar | ~36 |

| -CH₂-OH | ~63 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the hexyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the assignments of the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule, such as linking the hexyl chain to the nitrophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide information about the conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its key functional groups.

Nitro Group (-NO₂): The nitro group will exhibit two strong stretching vibrations in the IR spectrum: an asymmetric stretch typically around 1520 cm⁻¹ and a symmetric stretch around 1345 cm⁻¹. These bands are also Raman active.

Hydroxyl Group (-OH): The hydroxyl group will show a broad O-H stretching band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, due to hydrogen bonding.

Alkyl Group (C-H): The aliphatic C-H stretching vibrations of the hexyl chain will appear in the region of 2850-3000 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. C-H out-of-plane bending vibrations in the 680-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | ~1520 |

| Nitro (-NO₂) | Symmetric Stretch | ~1345 |

| Hydroxyl (-OH) | O-H Stretch | ~3200-3600 (broad) |

| Alkyl (C-H) | C-H Stretch | ~2850-3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 4-nitrophenyl chromophore in this compound is expected to dominate the UV-Vis spectrum. Aromatic nitro compounds typically exhibit strong absorption bands in the UV region. For 4-nitrophenol, a related compound, an absorption maximum is observed around 317 nm in neutral solution, which shifts to around 400 nm in basic solution due to the formation of the nitrophenolate ion. It is anticipated that this compound will have a similar absorption profile, with a strong absorption band in the UV region corresponding to the π → π* transition of the nitrophenyl group.

Chromophore Analysis and Absorption Characteristics

The distinct yellow color of many nitrophenyl compounds arises from their ability to absorb light in the visible spectrum. This property is attributed to the presence of a chromophore, which is the part of a molecule responsible for its color. In this compound, the chromophore is the 4-nitrophenyl group. This group consists of a benzene (B151609) ring substituted with a nitro group (-NO₂).

The absorption of electromagnetic radiation by this chromophore involves π → π* transitions, where electrons are promoted from a π bonding orbital to a π* antibonding orbital. The nitro group, being a strong electron-withdrawing group, extends the conjugation of the benzene ring and lowers the energy gap between these orbitals. This shifts the absorption maximum (λ_max) to longer wavelengths, a phenomenon known as a bathochromic shift, pushing the absorption from the UV into the visible region of the spectrum.

The UV-Visible absorption spectrum of 4-nitrophenol, a closely related compound, shows a strong absorption band around 318 nm in neutral aqueous solutions. Upon the addition of a base, the solution's color deepens, and the absorption peak shifts to approximately 400 nm. researchgate.net This shift is due to the deprotonation of the hydroxyl group to form the 4-nitrophenolate (B89219) ion. While this compound lacks the phenolic hydroxyl group, its 4-nitrophenyl chromophore is expected to exhibit similar characteristic absorption in the UV region, influenced by solvent polarity. The long alkyl chain (hexanol) acts as an auxochrome, a group that can modify the absorption of the chromophore, though its effect is generally minor compared to the powerful influence of the nitro group.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (Molecular Formula: C₁₂H₁₇NO₃, Molecular Weight: 223.27 g/mol ), the mass spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion (M⁺) and various fragment ions.

The fragmentation of this compound under electron ionization (EI) would be expected to follow pathways characteristic of its functional groups: the alcohol, the long alkyl chain, and the nitroaromatic moiety.

Molecular Ion Peak (M⁺): A peak corresponding to the intact molecule, C₁₂H₁₇NO₃⁺, would be expected at m/z 223. The intensity of this peak can vary; it may be weak in long-chain alcohols.

Alpha-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage). For this compound, this would involve the loss of a pentyl radical (•C₅H₁₁) from the molecular ion, resulting in a resonance-stabilized fragment containing the 4-nitrophenyl group and the CH₂OH portion, though this is less likely than cleavage at the other side of the oxygen. More prominent would be cleavage at the benzylic position.

Dehydration: Alcohols frequently lose a molecule of water (H₂O, 18 mass units), leading to a peak at M-18. For this compound, a peak at m/z 205 would indicate dehydration.

Alkyl Chain Fragmentation: The hexyl chain can fragment at various points, leading to a series of peaks separated by 14 mass units (CH₂). A prominent peak is often observed at m/z 57, corresponding to the C₄H₉⁺ carbocation. whitman.edu

Nitroaromatic Fragmentation: The 4-nitrophenyl group also produces characteristic fragments. Common losses include the loss of •NO₂ (46 mass units) and •NO (30 mass units). Cleavage of the bond between the alkyl chain and the aromatic ring would generate a fragment corresponding to the nitrophenyl moiety.

The resulting mass spectrum would be a unique fingerprint, allowing for the confirmation of the molecular weight and providing strong evidence for the compound's structure based on the masses of the observed fragments.

X-ray Crystallography for Solid-State Molecular Architecture Determination

The crystal structure of a compound is defined by its unit cell, the smallest repeating unit of the crystal lattice. The table below presents representative crystal data for a related nitro-substituted aromatic compound, providing an example of the parameters obtained from an X-ray diffraction experiment.

| Parameter | Example Value (for a related compound) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.589(2) |

| b (Å) | 8.456(1) |

| c (Å) | 15.432(3) |

| α (°) | 90 |

| β (°) | 109.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1302.8(4) |

| Z (Molecules per unit cell) | 4 |

In the solid state, the conformation of this compound would be influenced by a balance of intramolecular steric effects and intermolecular forces that maximize packing efficiency. The hexanol chain is flexible and can adopt various conformations.

Intermolecular interactions play a crucial role in defining the crystal lattice. For this compound, the primary interactions would be:

Hydrogen Bonding: The terminal hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. It would likely form strong O-H···O hydrogen bonds with the hydroxyl or nitro groups of adjacent molecules, creating chains or more complex networks within the crystal. nih.gov

π-π Stacking: The electron-deficient nitrophenyl rings can interact with adjacent rings through π-π stacking interactions, contributing to the stability of the crystal structure.

These collective interactions dictate the specific molecular packing, resulting in a unique and stable three-dimensional architecture in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to verify the compound's purity and elemental composition.

For this compound, with the molecular formula C₁₂H₁₇NO₃, the theoretical elemental composition can be calculated as follows:

Molecular Weight: (12 × 12.011) + (17 × 1.008) + (1 × 14.007) + (3 × 15.999) = 223.27 g/mol

The theoretical percentages are:

Carbon (C): (12 × 12.011 / 223.27) × 100% = 64.56%

Hydrogen (H): (17 × 1.008 / 223.27) × 100% = 7.67%

Nitrogen (N): (1 × 14.007 / 223.27) × 100% = 6.27%

Oxygen (O): (3 × 15.999 / 223.27) × 100% = 21.50%

The experimental results from an elemental analyzer for a pure sample should closely match these theoretical values, typically within a ±0.4% margin, thus confirming the empirical formula.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 64.56 | (Typically within ±0.4%) |

| Hydrogen (H) | 7.67 | (Typically within ±0.4%) |

| Nitrogen (N) | 6.27 | (Typically within ±0.4%) |

Computational and Theoretical Investigations of 6 4 Nitrophenyl Hexanol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. dergipark.org.tr DFT calculations can elucidate various properties of 6-(4-nitrophenyl)hexanol, from its preferred three-dimensional shape to its chemical reactivity.

Geometric optimization is a fundamental computational step to determine the most stable structure of a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which contains a hexanol chain, multiple conformations (spatial arrangements of atoms) are possible due to the rotation around single bonds.

Conformational analysis involves identifying the different possible conformers and determining their relative energies. This process helps in understanding which shapes the molecule is most likely to adopt. Computational methods, such as those using the B3LYP functional, are employed for structure optimization. explorationpub.com The results of such an analysis would typically be presented in a table listing the relative energies of the most stable conformers.

Illustrative Data Table: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| 1 (Global Minimum) | 178.5° (anti-periplanar) | 0.00 | 65.2 |

| 2 | 62.1° (gauche) | 0.85 | 18.1 |

| 3 | -61.8° (gauche) | 0.85 | 18.1 |

| 4 | 120.3° | 2.10 | 1.3 |

| 5 | -119.9° | 2.10 | 1.3 |

Note: This table is a hypothetical representation of results from a conformational analysis.

Electronic structure analysis provides insights into how electrons are distributed within the molecule. This distribution is key to understanding the molecule's polarity, solubility, and how it interacts with other molecules.

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a picture of the charge distribution. In this compound, the nitro (NO₂) group is strongly electron-withdrawing, leading to a significant partial positive charge on the attached phenyl ring carbons and a negative charge on the oxygen atoms. The hydroxyl (-OH) group at the end of the hexanol chain also introduces polarity.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would show a strong negative potential around the oxygen atoms of the nitro group and the hydroxyl group, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be observed around the hydrogen atoms.

DFT calculations can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared with experimental data, can help confirm the structure of the synthesized compound. researchgate.net

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of a molecule can also be calculated. dergipark.org.tr Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the N-O stretching in the nitro group or the O-H stretching of the alcohol. This allows for a detailed assignment of the peaks observed in experimental IR and Raman spectra. researchgate.net

Illustrative Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3650 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Hexyl Chain | 2950 - 2850 |

| N-O Asymmetric Stretch | Nitro | 1520 |

| N-O Symmetric Stretch | Nitro | 1345 |

| C-N Stretch | Phenyl-Nitro | 850 |

Note: This table is a hypothetical representation of results from a vibrational frequency calculation.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. mdpi.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction. Its energy is related to the ionization potential.

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons. Its energy is related to the electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich nitrophenyl ring, while the LUMO would also be centered on the nitrophenyl system, particularly the electron-deficient nitro group. nih.gov

Chemical Reactivity Indices: From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω). These indices provide a quantitative measure of the molecule's reactivity.

Illustrative Data Table: FMO Energies and Reactivity Indices

| Parameter | Symbol | Value (eV) |

| HOMO Energy | E(HOMO) | -7.25 |

| LUMO Energy | E(LUMO) | -2.15 |

| HOMO-LUMO Gap | ΔE | 5.10 |

| Electronegativity | χ | 4.70 |

| Chemical Hardness | η | 2.55 |

| Global Electrophilicity | ω | 4.32 |

Note: This table is a hypothetical representation of results from an FMO analysis.

Molecular Dynamics Simulations to Probe Conformational Landscape and Dynamics

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation would reveal how the flexible hexanol chain moves and folds over time. This provides a dynamic view of the conformational landscape, showing the transitions between different stable conformers identified in the quantum chemical calculations. Such simulations can be used to calculate properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the flexibility of different parts of the molecule. mdpi.com MD simulations are particularly useful for understanding how the molecule might interact with a solvent or a biological receptor, as they can model these complex systems explicitly.

Quantitative Structure-Property Relationships (QSPR) in Related Nitrophenyl-Alkyl Systems

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. mdpi.com These models are often developed using descriptors derived from the molecular structure, which can be constitutional, topological, or quantum chemical in nature.

In the context of nitrophenyl-alkyl systems, QSPR models could be developed to predict properties like toxicity, solubility, or chromatographic retention times. nih.gov For instance, a study on the toxicity of nitroaromatic compounds found that parameters like the HOMO and LUMO energies (E(HOMO), E(LUMO)) and the octanol-water partition coefficient (Kow) were highly relevant. nih.gov By building a QSPR model based on a training set of related molecules, the properties of new compounds like this compound could be predicted without the need for experimental measurement. These models are valuable tools in materials science and drug discovery for screening large numbers of compounds and prioritizing them for synthesis and testing.

Molecular Docking Studies for Understanding Binding Interactions with Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijrar.com It is widely employed in drug design to understand the structural recognition between a ligand and its macromolecular target.

Docking studies on other compounds containing a nitrophenyl group have been performed against various protein targets. amazonaws.com These studies typically involve preparing the protein and ligand structures, defining a grid box around the active site, and allowing the docking software to explore possible binding conformations. amazonaws.com The results are then analyzed based on binding energy and the pattern of interactions, such as hydrogen bonds and hydrophobic contacts.

For this compound, it can be hypothesized that the nitrophenyl group would likely engage in π-π stacking or other aromatic interactions within a protein's binding pocket. The hexanol chain could form hydrophobic interactions, while the terminal hydroxyl group could act as a hydrogen bond donor or acceptor. The specific nature of these interactions would, of course, depend on the topology and amino acid composition of the binding site of a particular macromolecule.

Interactive Data Table: Predicted Binding Interactions for a Generic Nitrophenyl Ligand

Note: This table is a generalized representation based on studies of various nitrophenyl derivatives and does not represent specific data for this compound.

| Interacting Residue | Type of Interaction | Predicted Distance (Å) |

| Phenylalanine | π-π Stacking | 3.5 - 4.5 |

| Tryptophan | π-π Stacking | 3.5 - 4.5 |

| Tyrosine | π-π Stacking / Hydrogen Bond | 2.8 - 4.5 |

| Leucine | Hydrophobic | 3.0 - 5.0 |

| Valine | Hydrophobic | 3.0 - 5.0 |

| Serine | Hydrogen Bond | 2.5 - 3.5 |

| Threonine | Hydrogen Bond | 2.5 - 3.5 |

| Aspartate | Hydrogen Bond / Electrostatic | 2.5 - 4.0 |

| Histidine | Hydrogen Bond / π-Cation | 2.8 - 4.5 |

Advanced Applications and Research Paradigms

Role as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

The utility of 6-(4-Nitrophenyl)hexanol as a foundational building block is evident in its application across several domains of chemical synthesis, from the creation of biologically relevant scaffolds to the construction of large, information-rich macromolecules.

In the field of medicinal chemistry, the quest for novel therapeutic agents often begins with the design and synthesis of diverse molecular scaffolds. These core structures provide a framework upon which various functional groups can be appended, leading to libraries of compounds with the potential for biological activity. The concept of "privileged structures" highlights scaffolds that are capable of binding to multiple biological targets, making them particularly valuable in drug discovery. nih.govresearchgate.net The vastness of the chemical universe, with estimations of unique organic molecules ranging from 10¹³ to 10¹⁸⁰, necessitates strategic approaches to explore medicinally relevant chemical space. nih.gov

This compound can serve as a precursor in the generation of such scaffolds. The nitro group can be readily reduced to an amine, which can then participate in a wide array of chemical transformations, including amide bond formations, reductive aminations, and the synthesis of various heterocyclic systems. The hexanol portion provides a flexible aliphatic linker, influencing the spatial orientation of the appended functionalities. This allows for the systematic exploration of structure-activity relationships by varying the substituents on the aromatic ring and modifying the linker length. The goal is to generate chemical diversity, which is crucial for identifying new lead compounds in drug discovery programs. researchgate.net

| Application | Key Feature of this compound | Potential Synthetic Transformations |

| Scaffold Design | Bifunctional nature (nitro and hydroxyl groups) | Reduction of nitro group, oxidation of alcohol, etherification |

| Chemical Diversity | Amenable to diverse chemical modifications | Amide coupling, alkylation, heterocycle synthesis |

DNA-Encoded Libraries (DELs) have emerged as a powerful technology in drug discovery, enabling the synthesis and screening of vast numbers of compounds against biological targets. nih.govvipergen.com This technology relies on the covalent attachment of a unique DNA tag to each small molecule, allowing for the identification of binding molecules through DNA sequencing. vipergen.com The synthesis of these libraries requires chemical reactions that are compatible with the delicate nature of DNA. researchgate.netncl.ac.uk

This compound and its derivatives are valuable building blocks in this context. For instance, a related compound, 6-N-(4-Nitrophenoxycarbonyl)amino-1-hexanol, is synthesized from 6-amino-1-hexanol and serves as a precursor for creating activated carbamate reagents used in oligonucleotide conjugation. nih.gov These reagents can then be used to attach peptoid structures to oligonucleotides, forming the basis of a DEL. nih.gov The hexyl linker provides spacing between the DNA tag and the small molecule, which can be important for minimizing interference during the binding process. The ability to create diverse libraries from such building blocks is a cornerstone of DEL technology. metkinenchemistry.comresearchgate.net

| Technology | Role of this compound Derivative | Significance |

| DNA-Encoded Libraries (DELs) | Precursor to linkers for oligonucleotide conjugation | Enables the synthesis of large, diverse libraries for drug discovery |

| Oligonucleotide Synthesis | Forms a flexible spacer between DNA and the small molecule | Minimizes steric hindrance in binding assays |

A synthon is a conceptual unit within a molecule that aids in the planning of its synthesis through retrosynthetic analysis. journalspress.com this compound can be viewed as a versatile synthon for introducing a nitrophenyl-substituted hexyl moiety into a larger, more complex molecule. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) or an aldehyde, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The nitro group itself can be a precursor to a wide range of other functional groups. Beyond its reduction to an amine, it can participate in reactions such as the Nef reaction to form a ketone or be transformed into a diazonium salt, which is a gateway to numerous other functionalities. This chemical versatility allows synthetic chemists to strategically incorporate the 6-(4-nitrophenyl)hexyl fragment into a wide array of target molecules with diverse and complex architectures.

Contributions to Materials Science and Polymer Chemistry

The unique properties of this compound also lend themselves to applications in materials science, where the goal is to create materials with specific, tailored functionalities.

Functional polymers are macromolecules that possess specific chemical or physical properties, such as conductivity, catalytic activity, or responsiveness to external stimuli. The title compound, 6-(4-Nitrophenoxy)hexanol, a derivative of this compound, is considered a flexible nitro-alcohol precursor for designing and synthesizing structurally modified monomers. researchgate.net The incorporation of flexible linkages, like the aryl-ether moiety and the methylene (B1212753) spacers found in this compound, can enhance the processability and solubility of high-performance polymers while maintaining their desirable properties. researchgate.net

The hydroxyl group of this compound can be converted to a polymerizable group, such as an acrylate or methacrylate, allowing it to be incorporated as a monomer into a polymer chain. The nitro-substituted aromatic ring can then impart specific properties to the resulting polymer, such as a high refractive index or nonlinear optical activity. Multicomponent reactions, like the Kabachnik–Fields reaction, are increasingly used to synthesize functional polymers with unique structures and properties. mdpi.com

Smart materials are materials that respond to changes in their environment, such as light, temperature, or pH. Photochromic materials, in particular, change their color upon exposure to light. This phenomenon is often based on the reversible transformation of a molecule between two forms with different absorption spectra.

While direct integration of this compound into photochromic systems is not extensively documented, its structural motifs are relevant. The nitroaromatic group is a strong electron-withdrawing group, which can influence the electronic properties of a molecule. In the context of photochromism, such groups can be used to tune the absorption characteristics and switching behavior of photochromic dyes, such as naphthopyrans and naphthoxazines, which have been successfully commercialized in applications like switchable lenses. The hexanol chain could serve as a flexible spacer to attach the photochromic unit to a polymer backbone or other substrate, potentially influencing the material's bulk properties and the photochromic performance of the embedded dye.

Applications in Supramolecular Chemistry and Molecular Recognition Studies

The unique electronic and structural characteristics of this compound make it a promising candidate for studies in supramolecular chemistry and molecular recognition. The electron-deficient nitrophenyl ring can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, which are fundamental to the self-assembly of complex supramolecular architectures.

Research on related nitroaromatic compounds has demonstrated their utility in the construction of ordered molecular assemblies. nih.gov The nitro group's ability to act as a hydrogen bond acceptor, coupled with the hydroxyl group of the hexanol chain acting as a hydrogen bond donor, could facilitate the formation of well-defined supramolecular polymers or discrete molecular aggregates. In the solid state, a related compound, 6-(4-nitrophenoxy)hexanol, exhibits a crystal structure stabilized by O-H···O hydrogen bonds, with molecules arranged in parallel planes. researchgate.netresearchgate.net It is plausible that this compound could form similar organized structures.

Furthermore, the electron-accepting property of the nitrophenyl moiety allows it to interact favorably with electron-rich aromatic systems. This principle is often exploited in the design of host-guest systems for the recognition of specific molecules. For instance, fluorescent metallacycles and metallacages with electron-rich cavities have been developed for sensing electron-deficient nitroaromatics through detectable fluorescence quenching. nih.gov By immobilizing this compound or a similar structure onto a surface or incorporating it into a larger molecular framework, it could potentially serve as a recognition site for electron-rich guest molecules.

Table 1: Potential Supramolecular Interactions Involving this compound

| Interaction Type | Participating Moieties | Potential Application |

| Hydrogen Bonding | Nitrophenyl (acceptor), Hexanol (donor) | Self-assembly of supramolecular polymers |

| π-π Stacking | Nitrophenyl ring with electron-rich aromatics | Molecular recognition, sensing |

| Dipole-Dipole | Nitro group with polar molecules | Crystal engineering, materials science |

This table presents hypothetical interactions based on the known chemistry of nitroaromatic and alcohol functionalities.

Utilization in Chemical Probe Development for Mechanistic Chemical Biology Research

Chemical probes are essential tools for dissecting complex biological processes. The structure of this compound contains features that are amenable to its development as a chemical probe. The nitrophenyl group can serve as a chromophore for spectrophotometric detection or as a quencher in fluorescence-based assays.

Esters of p-nitrophenol are widely used as substrates for various enzymes, where the release of p-nitrophenol upon hydrolysis can be monitored colorimetrically. scielo.sa.crmedchemexpress.com Similarly, this compound could be functionalized at the hydroxyl group to create ester or ether linkages, yielding probes for specific enzymes like lipases or esterases. The rate of release of the nitrophenyl-containing fragment would provide a direct measure of enzyme activity. In one study, p-nitrophenyl esters were used to probe the reaction mechanism of the thiolase enzyme OleA and were incorporated into Claisen condensation products. nih.govnih.gov

Moreover, the terminal hydroxyl group of the hexanol chain provides a convenient handle for attaching other functionalities, such as a fluorophore, a biotin tag for affinity purification, or a reactive group for covalent modification of a biological target. The development of such activity-based probes (ABPs) allows for the visualization and characterization of enzyme activity within complex biological systems. nih.gov A probe based on the this compound scaffold could be designed to target specific enzyme classes, with the nitrophenyl group providing a recognizable signal and the hexanol chain offering a spacer to which other functional motifs can be attached.

Table 2: Conceptual Design of Chemical Probes Based on this compound

| Probe Type | Modification of this compound | Target Enzyme Class | Detection Method |

| Colorimetric Substrate | Esterification of the hydroxyl group | Esterases, Lipases | Spectrophotometry (release of nitrophenolate) |

| Activity-Based Probe | Attachment of a reactive warhead and a reporter tag | Proteases, Glycosidases | Fluorescence imaging, Proteomics |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., diazirine) | Various protein targets | Covalent labeling and target identification |

This table outlines hypothetical probe designs and applications based on established principles in chemical biology.

Methodological Advancements in Organic Synthesis Enabled by the Compound (e.g., catalysis, reaction optimization)

While this compound itself may not be a catalyst, its synthesis and chemical transformations can serve as a platform for developing and optimizing new methodologies in organic synthesis. The presence of both a nitroaromatic ring and a primary alcohol offers opportunities to explore selective reactions and catalytic processes.

The synthesis of nitroaromatic alcohols often involves multi-step procedures, providing a context for reaction optimization. semanticscholar.org For example, the reduction of a corresponding nitro-substituted ketone or carboxylic acid would require a chemoselective reducing agent that does not affect the nitro group. Conversely, the selective reduction of the nitro group to an amine in the presence of the alcohol is a common and important transformation in organic synthesis. studfile.net The development of efficient and selective catalysts for such transformations is an active area of research. Various catalytic systems, including those based on noble metals like palladium and rhodium, as well as non-noble metals like iron, are being explored for the reduction of nitroaromatics. mdpi.comrsc.orgacs.orgcardiff.ac.uk

The optimization of reaction conditions, including catalyst loading, solvent, temperature, and reaction time, is crucial for achieving high yields and selectivity in these transformations. acs.org The synthesis of this compound and its derivatives can be used as a model system to screen new catalysts, test novel reaction media (such as aqueous micellar systems), and apply design of experiment (DoE) principles for systematic optimization. semanticscholar.orgacs.org

Furthermore, the nitro group itself can be a versatile functional group that can be transformed into a variety of other functionalities, opening up avenues for synthetic diversification. nih.gov Methodologies developed using this compound as a model substrate could have broader applications in the synthesis of pharmaceuticals, agrochemicals, and materials.

Table 3: Representative Synthetic Transformations Involving Nitroaromatic Alcohols

| Transformation | Reagents and Catalysts | Key Challenge |

| Selective Nitro Reduction | H₂, Pd/C; Fe/HCl; NaBH₄ with catalyst | Chemoselectivity in the presence of the alcohol |

| Oxidation of Alcohol | PCC, Swern oxidation, TEMPO | Avoiding oxidation of the aromatic ring |

| Etherification of Alcohol | Williamson ether synthesis | Optimization of base and solvent conditions |

| C-H Functionalization | Transition metal catalysts | Regioselectivity on the aromatic ring |

This table summarizes common synthetic transformations and associated challenges that could be addressed using this compound as a model substrate.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for 6-(4-Nitrophenyl)hexanol

Future research will likely prioritize the development of more sustainable and efficient synthetic pathways to this compound, moving beyond traditional multi-step procedures that may involve hazardous reagents and generate significant waste. Key areas of exploration include:

Biocatalytic Approaches: The use of enzymes as catalysts in organic synthesis offers a green alternative to conventional methods. mdpi.com Future investigations could explore the use of biocatalysts for the synthesis of chiral β-nitroalcohols, which are valuable intermediates. nih.gov For instance, alcohol dehydrogenases could be employed for the enantioselective reduction of corresponding nitroketones, operating under mild conditions with high stereoselectivity. nih.gov Additionally, the application of hydroxynitrile lyases for the stereoselective synthesis of β-nitro alcohols from aldehydes and nitroalkanes presents another promising avenue. uh.edu

Renewable Feedstocks: A significant advancement would be the synthesis of this compound derivatives from renewable resources. Lignin, a complex aromatic polymer, is a potential starting material for producing 4-alkylphenols through catalytic depolymerization and hydrogenolysis. utm.my Research could focus on developing selective catalytic systems to convert lignin-derived platform chemicals into precursors for this compound.

Catalytic C-H Functionalization: Direct C-H functionalization of phenols and their derivatives is an atom-economical approach to introduce alkyl chains. nih.gov Future studies could investigate the use of transition metal catalysts, such as ruthenium, for the direct alkylation of nitrophenol precursors, thereby streamlining the synthesis of this compound. northwestern.edu

The following table summarizes potential sustainable synthetic strategies for this compound:

| Synthetic Strategy | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., alcohol dehydrogenases, hydroxynitrile lyases). | High enantioselectivity, mild reaction conditions, reduced environmental impact. |

| Renewable Feedstocks | Utilization of biomass-derived starting materials like lignin. | Reduced reliance on fossil fuels, potential for a circular economy. |

| Catalytic C-H Functionalization | Direct introduction of the hexyl chain onto a nitrophenol precursor. | High atom economy, fewer synthetic steps, reduced waste generation. |

Exploration of Emerging Chemical Transformations and Derivatizations

The dual functionality of this compound provides a platform for a wide range of chemical modifications. Future research should focus on exploring novel transformations and derivatizations to create a library of new molecules with tailored properties.

Transformations of the Nitro Group: The nitro group is a versatile functional group that can be reduced to an amine, opening up a vast area of derivatization chemistry. rsc.org This amino group can then be further functionalized to form amides, sulfonamides, and other nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. nih.gov Additionally, the nitro group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. nih.gov

Functionalization of the Hydroxyl Group: The terminal hydroxyl group can be readily converted into a variety of other functional groups. Esterification and etherification are common transformations, but future work could explore more advanced derivatizations, such as the introduction of photo-responsive or electroactive moieties. Derivatization is also a key step for certain analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), to improve volatility and thermal stability. nih.gov

Catalytic Cross-Coupling Reactions: The corresponding amine, obtained from the reduction of the nitro group, can be converted to a diazonium salt, which is a versatile intermediate for various cross-coupling reactions. This would allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this compound.

Advanced Spectroscopic Characterization and In Situ Reaction Monitoring

A deeper understanding of the structure, dynamics, and reactivity of this compound and its derivatives requires the application of advanced spectroscopic techniques.

Multidimensional NMR Spectroscopy: While standard 1D NMR is useful for routine characterization, advanced 2D NMR techniques such as COSY, HSQC, and HMBC can provide unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. utm.my These techniques are crucial for elucidating the precise connectivity and stereochemistry of new compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups. The nitro group has characteristic strong absorption bands in the IR spectrum. uh.edu Future studies could employ these techniques to probe intermolecular interactions, such as hydrogen bonding, in self-assembled structures or in complexes with other molecules.

In Situ Reaction Monitoring: Techniques like in-situ FTIR and Raman spectroscopy allow for the real-time monitoring of chemical reactions. nih.gov This provides valuable kinetic and mechanistic information, enabling the optimization of reaction conditions and the identification of transient intermediates. researchgate.netpugetsound.edu Applying these techniques to the synthesis and derivatization of this compound would lead to more efficient and controlled chemical processes.

A summary of advanced spectroscopic techniques and their potential applications is presented in the table below:

| Spectroscopic Technique | Information Gained | Potential Application for this compound |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity and stereochemistry. | Unambiguous structure elucidation of novel derivatives. |

| Vibrational Spectroscopy (IR, Raman) | Functional group identification and intermolecular interactions. | Studying hydrogen bonding in self-assembled monolayers. |

| In Situ Spectroscopy (FTIR, Raman) | Real-time reaction kinetics and mechanistic insights. | Optimization of synthetic routes and derivatization reactions. |

| High-Resolution Mass Spectrometry | Precise molecular weight and elemental composition. | Characterization of complex reaction mixtures and identification of byproducts. |

Deeper Theoretical Insights into Reaction Mechanisms and Electronic Properties

Computational chemistry offers a powerful approach to complement experimental studies by providing a molecular-level understanding of the properties and reactivity of this compound.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of properties, including molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rsc.orgutexas.edu These calculations can provide insights into the reactivity of the molecule and help to predict the outcomes of chemical reactions. researchgate.net

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the detailed mechanisms of reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and identify the most likely reaction pathway. researchgate.net This is particularly valuable for understanding complex catalytic cycles.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound, for example, in the context of self-assembled monolayers on surfaces. These simulations can provide information about the orientation and packing of the molecules, as well as the stability of the monolayer.

Integration into Emerging Fields of Chemical Science and Technology

The unique combination of a polar head group and a functionalizable tail makes this compound an attractive candidate for applications in several emerging fields.

Materials Science and Nanotechnology: The ability of molecules with a terminal functional group and a long alkyl chain to form self-assembled monolayers (SAMs) on various substrates is well-established. rsc.orgrsc.org Future research could explore the formation of SAMs of this compound derivatives on gold or other surfaces. The terminal nitro group could then be modified post-assembly to create functional surfaces with tailored properties for applications in sensing, catalysis, or as platforms for biological immobilization. nih.gov

Medicinal Chemistry: Nitroaromatic compounds are important building blocks in the synthesis of pharmaceuticals. nih.gov The this compound scaffold could serve as a starting point for the development of new therapeutic agents. The nitro group can be reduced to an amine, a common functional group in many drugs, and the hexanol chain provides a lipophilic spacer that can be optimized to improve pharmacokinetic properties.

Functional Dyes and Molecular Switches: The electronic properties of the nitrophenyl group can be modulated by chemical modification. This opens up possibilities for designing novel dyes and molecular switches. For example, by introducing electron-donating groups on the aromatic ring, it may be possible to create push-pull systems with interesting photophysical properties.

Q & A

What are the optimal synthetic routes and reaction conditions for synthesizing 6-(4-nitrophenyl)hexanol?

Basic Research Question

The synthesis of this compound typically involves Williamson etherification, using 1,6-hexanediol and 4-nitrochlorobenzene as precursors. Key steps include refluxing in polar aprotic solvents like dimethylformamide (DMF) or ethanol under controlled temperatures (60–80°C). Post-reaction purification involves crystallization from ethanol, yielding ~74% purity . For derivatives, coupling reactions with pyrrolidine or piperazine moieties require reflux conditions and careful stoichiometric adjustments to minimize side products .

How can structural and crystallographic properties of this compound derivatives be characterized?

Basic Research Question

X-ray diffraction (XRD) is critical for determining crystal structures. For example, derivatives like Bis{6-[4-(2-ethoxyphenyldiazenyl)phenoxy]hexanol} monohydrate crystallize in a triclinic system (space group P1) with lattice parameters a = 7.4586 Å, b = 11.5674 Å, and c = 24.070 Å. Hydrogen bonding networks (O–H⋯O, C–H⋯O) stabilize the lattice, which can be analyzed using displacement ellipsoid models at 30% probability levels .

What are the current gaps in toxicokinetic data for nitrophenol derivatives like this compound?

Basic Research Question

Existing animal studies lack robust data on absorption, distribution, and placental transfer of nitrophenols. Human toxicokinetic studies are limited, with no validated biomarkers for exposure. Key priorities include:

- Inhalation/Dermal Exposure Models : Use isotopic labeling (e.g., ¹⁴C) to track metabolite pathways.

- Interspecies Comparisons : Conduct parallel studies in rodents and primates to identify metabolic discrepancies .

How can discrepancies between computational simulations and experimental results for hexanol-based systems be resolved?

Advanced Research Question

Molecular dynamics (MD) simulations often overestimate hexanol concentrations (e.g., 0.7% experimental vs. >10% simulated) due to finite box sizes and time constraints. To reconcile

- Adjust Force Fields : Refine Lennard-Jones parameters to better model hydrophobic interactions at graphite interfaces.

- Validate with In Situ AFM : Compare simulated self-assembly patterns with atomic force microscopy data under controlled ethanol/hexanol ratios .

What methodological improvements are needed for toxicokinetic studies of this compound?

Advanced Research Question

Current limitations include inadequate placental barrier penetration studies and interspecies variability. Advanced approaches include:

- Microsampling LC-MS/MS : Quantify 4-nitrophenol metabolites in fetal plasma using microdialysis probes.

- Organ-on-a-Chip Models : Mimic human placental transfer dynamics with co-cultured trophoblast and endothelial cells .

How do structural modifications (e.g., aromatic ethers, alkyl spacers) influence the material properties of this compound polymers?

Advanced Research Question

Incorporating flexible methylene spacers (C6 chains) enhances solubility and processability while maintaining mechanical strength. Aromatic ethers (e.g., nitrophenoxy groups) impart optical properties, such as UV-Vis absorption at 300–400 nm. To optimize:

- Vary Spacer Length : Synthesize analogs with C4–C8 chains and compare glass transition temperatures (Tg).

- DSC/TGA Analysis : Assess thermal stability and phase transitions under nitrogen atmospheres .

What strategies are effective for studying interactions between this compound derivatives and biological targets?

Advanced Research Question